molecular formula C8H5MnO3<br>C5H5Mn(CO)3<br>C8H5MnO3- B083746 Manganese, tricarbonyl-pi-cyclopentadienyl- CAS No. 12079-65-1

Manganese, tricarbonyl-pi-cyclopentadienyl-

Cat. No.: B083746
CAS No.: 12079-65-1
M. Wt: 204.06 g/mol
InChI Key: CENDTHIEZAWVHS-UHFFFAOYSA-N
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Description

Manganese, tricarbonyl-pi-cyclopentadienyl- is an organometallic compound with the chemical formula C₅H₅Mn(CO)₃. It is also known as cyclopentadienylmanganese tricarbonyl. This compound is a member of the metallocene family and is characterized by a manganese atom bonded to a cyclopentadienyl ring and three carbonyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Manganese, tricarbonyl-pi-cyclopentadienyl-, also known as carbon monoxide;cyclopenta-1,3-diene;manganese, primarily targets the central nervous system and kidneys . It is known to cause changes in these organs upon exposure .

Mode of Action

The compound interacts with its targets through a process of decarbonylation . This is an activation step in which the compound loses a carbonyl group (CO), resulting in the release of carbon monoxide and other toxic or irritating gases . This interaction can lead to changes in the target organs, such as irritation and potential damage .

Biochemical Pathways

It is known that the compound undergoes a rapid reaction with o2 in air , which could potentially affect various oxidative processes within the body

Pharmacokinetics

It is known that the compound can enter the body through inhalation, skin absorption, and ingestion . Once inside the body, it can distribute to various organs, including the central nervous system and kidneys . The compound is also known to sublime at 75-77°C , which could potentially affect its bioavailability.

Result of Action

Exposure to the compound can result in a range of effects, including skin irritation, pulmonary edema, convulsions, and changes in the central nervous system and kidneys . It can also decrease resistance to infection . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound is known to rapidly react with O2 in air , which could potentially affect its stability and efficacy. Additionally, heating the compound can cause it to decompose and produce toxic or irritating gases , which could also influence its action

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins, potentially influencing their function

Cellular Effects

It is plausible that the compound could influence cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is fairly stable, but can dissociatively chemisorb on surfaces via the loss of one or more carbonyl ligands followed by the oxidative addition of a surface group .

Dosage Effects in Animal Models

The effects of Manganese, tricarbonyl-pi-cyclopentadienyl- at different dosages in animal models have not been extensively studied. It is known that the compound can cause ultrastructural changes in the neurons of rats, leading to altered motor behavior and cognition .

Metabolic Pathways

The metabolic pathways involving Manganese, tricarbonyl-pi-cyclopentadienyl- are not well characterized. Given its potential to interact with various enzymes and proteins, it is plausible that the compound could be involved in various metabolic pathways .

Transport and Distribution

Given its potential to interact with various biomolecules, it is plausible that the compound could be transported and distributed via specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of Manganese, tricarbonyl-pi-cyclopentadienyl- is not well characterized. Given its potential to interact with various biomolecules, it is plausible that the compound could be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese, tricarbonyl-pi-cyclopentadienyl- can be synthesized through several methods. One common method involves the reaction of manganese pentacarbonyl with cyclopentadiene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

Mn(CO)5+C5H6C5H5Mn(CO)3+2CO\text{Mn(CO)}_5 + \text{C}_5\text{H}_6 \rightarrow \text{C}_5\text{H}_5\text{Mn(CO)}_3 + 2\text{CO} Mn(CO)5​+C5​H6​→C5​H5​Mn(CO)3​+2CO

The reaction is usually conducted at elevated temperatures, around 150-200°C, and requires a catalyst, such as aluminum chloride, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of manganese, tricarbonyl-pi-cyclopentadienyl- involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Manganese, tricarbonyl-pi-cyclopentadienyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form manganese dioxide and carbon monoxide.

    Reduction: It can be reduced to form manganese metal and cyclopentadiene.

    Substitution: The carbonyl groups can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents under an inert atmosphere.

    Substitution: Ligand substitution reactions often require the use of coordinating solvents, such as tetrahydrofuran or dichloromethane, and are carried out at low temperatures to prevent decomposition.

Major Products Formed

    Oxidation: Manganese dioxide and carbon monoxide.

    Reduction: Manganese metal and cyclopentadiene.

    Substitution: Various substituted manganese complexes, depending on the ligands used.

Scientific Research Applications

Manganese, tricarbonyl-pi-cyclopentadienyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbonylation and hydrogenation.

    Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate reactive oxygen species.

    Industry: It is used in the production of fine chemicals and as an additive in fuel to improve combustion efficiency.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclopentadienyl manganese tricarbonyl: Similar structure but with a methyl group attached to the cyclopentadienyl ring.

    Cyclopentadienylmolybdenum tricarbonyl: Contains molybdenum instead of manganese.

    Cyclopentadienylcobalt dicarbonyl: Contains cobalt and has two carbonyl groups instead of three.

Uniqueness

Manganese, tricarbonyl-pi-cyclopentadienyl- is unique due to its specific combination of manganese and cyclopentadienyl ligands, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;manganese
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENDTHIEZAWVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5MnO3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12079-65-1
Record name Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

A 300 ml stainless steel autoclave was charged with 2.00 g manganese (II) acetate (11.6 mmol), 3.07 g cyclopentadiene monomer (46.5 mmol), 70 ml ether, and 4.0 g TEA (35.1 mmol) pre-mixed with some of the ether. The autoclave was sealed and purged with CO. The carbonylation was carried out at 550 psi total pressure and a temperature of 175° C. for two hours. The cooled reactor was vented and the contents transferred to an Erlenmeyer flask. A solution of 10% HCl was added carefully until the salts dissolved. The organic layer was separated and washed with water, dried (MgSO4), filtered and evaporated leaving a red oil. Pentane (100 ml) was added. Cooling to -78° C. for several hours gave 1.10 g (54%) of cyclopentadienylmanganese tricarbonyl product as yellow crystals, mp 65°-69° C.
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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